4-Chlorophenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate
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Overview
Description
4-Chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate is a complex organic compound with the molecular formula C18H12Cl2N2O4S and a molecular weight of 423.27 g/mol . This compound is characterized by the presence of chlorophenyl and phenylmethanesulfonyl groups attached to a pyrimidine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate compounds
Chemical Reactions Analysis
4-Chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes at the molecular level .
Comparison with Similar Compounds
4-Chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate can be compared with other similar compounds, such as:
4-Chlorophenol: A simpler compound with a single chlorophenyl group.
Phenylmethanesulfonyl derivatives: Compounds with similar sulfonyl groups but different aromatic rings.
Pyrimidine derivatives: Compounds with variations in the substituents on the pyrimidine ring.
The uniqueness of 4-chlorophenyl 5-chloro-2-phenylmethanesulfonylpyrimidine-4-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12Cl2N2O4S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C18H12Cl2N2O4S/c19-13-6-8-14(9-7-13)26-17(23)16-15(20)10-21-18(22-16)27(24,25)11-12-4-2-1-3-5-12/h1-10H,11H2 |
InChI Key |
PLJMBIUQTNHOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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